molecular formula C21H18FN3O4 B2999314 1-(4-fluorobenzyl)-2-oxo-N'-(2-phenoxyacetyl)-1,2-dihydropyridine-3-carbohydrazide CAS No. 1105242-84-9

1-(4-fluorobenzyl)-2-oxo-N'-(2-phenoxyacetyl)-1,2-dihydropyridine-3-carbohydrazide

Cat. No.: B2999314
CAS No.: 1105242-84-9
M. Wt: 395.39
InChI Key: PXGFJTNKGJIMJA-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)-2-oxo-N'-(2-phenoxyacetyl)-1,2-dihydropyridine-3-carbohydrazide is a dihydropyridine-carbohydrazide derivative characterized by a 4-fluorobenzyl group at the N1 position and a phenoxyacetyl substituent on the carbohydrazide moiety. This structural framework is associated with diverse bioactivities, including antimicrobial and anti-inflammatory properties, as observed in related compounds .

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-2-oxo-N'-(2-phenoxyacetyl)pyridine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O4/c22-16-10-8-15(9-11-16)13-25-12-4-7-18(21(25)28)20(27)24-23-19(26)14-29-17-5-2-1-3-6-17/h1-12H,13-14H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXGFJTNKGJIMJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NNC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Fluorine Substitution : The 4-fluorobenzyl group in the target compound and ’s analog suggests a preference for halogenated benzyl groups to modulate pharmacokinetics and target affinity .

Binding Affinities and Molecular Docking

While direct docking data for the target compound are unavailable, comparisons with structurally similar ligands provide insights:

Compound Binding Affinity (kcal/mol) Target Enzyme Reference
Ligand 1 -7.1 Glucosamine-6-phosphate synthase
Ligand 2 -7.3 Glucosamine-6-phosphate synthase
Target Compound* N/A Hypothetical similar target N/A

Note: The target compound’s phenoxyacetyl group may improve binding via π-π stacking or hydrogen bonding compared to Ligand 1’s trimethoxybenzylidene. The absence of bromine (as in Ligand 2) might reduce halogen bonding but lower toxicity risks .

Computational and Structural Analysis

Density Functional Theory (DFT) studies on related compounds (B3LYP/6-311++(d,p)) reveal:

  • Bond Lengths :
    • C=O bonds: ~1.22 Å (consistent across analogs, critical for hydrogen bonding) .
    • C-F/C-Br bonds: 1.35–1.92 Å, influencing electronic distribution .
  • Dihedral Angles: Non-planar geometries (e.g., C12-N14-N15-C17 dihedral: -5.96° in Ligand 1 vs. -177.67° in Ligand 2) suggest conformational flexibility impacting enzyme interactions .

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